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Compound Name: (+-)-Sinactine

Cat. No.: B150600 Get Quote

Disclaimer: Direct biological activity data for (±)-Sinactine is limited in publicly available

scientific literature. This guide leverages the extensive research conducted on Sinomenine, a

structurally similar morphinan alkaloid, as a predictive model for the potential biological

activities of (±)-Sinactine. The experimental protocols and data presented herein are based on

studies of sinomenine and should be adapted and validated specifically for (±)-Sinactine in a

laboratory setting.

Introduction
(±)-Sinactine is a morphinan alkaloid with a chemical structure that suggests a wide range of

potential pharmacological activities. Its close structural analog, sinomenine, has been

extensively studied and shown to possess significant anti-inflammatory, anti-tumor,

neuroprotective, and immunosuppressive properties.[1][2][3][4] This technical guide provides a

comprehensive overview of the potential biological activities of (±)-Sinactine, based on the

known effects of sinomenine. It details experimental protocols for activity screening and

presents quantitative data and signaling pathway diagrams to support further research and

drug development efforts.

Anti-tumor Activity
Sinomenine has demonstrated potent cytotoxic effects against a variety of cancer cell lines,

including those of the breast, lung, liver, and prostate.[1][3][4] The anti-tumor activity is often

mediated through the induction of apoptosis and cell cycle arrest, involving key signaling

pathways such as PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT.[1][3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b150600?utm_src=pdf-interest
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://pubmed.ncbi.nlm.nih.gov/21109035/
https://www.mdpi.com/1420-3049/29/2/540
https://pmc.ncbi.nlm.nih.gov/articles/PMC10818773/
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://www.mdpi.com/1420-3049/29/2/540
https://pmc.ncbi.nlm.nih.gov/articles/PMC10818773/
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://www.mdpi.com/1420-3049/29/2/540
https://pmc.ncbi.nlm.nih.gov/articles/PMC10818773/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of sinomenine

and its derivatives against various cancer cell lines. This data provides a baseline for assessing

the potential anti-tumor efficacy of (±)-Sinactine.

Compound/De
rivative

Cell Line Cancer Type IC50 Value Reference

Sinomenine PC-3 Prostate Cancer ~121.4 nM [1][4][5]

Sinomenine DU-145 Prostate Cancer ~121.4 nM [1][4][5]

Sinomenine

Hydrochloride
MDA-MB-231 Breast Cancer 1.33 mM [4]

Sinomenine

Hydrochloride
MCF-7 Breast Cancer 1.51 mM [4]

Sinomenine NCI-H460 Lung Cancer 607.1 μM [3]

Sinomenine

Hydrochloride
H1819 Lung Cancer 50 μM [3]

Sinomenine

Hydrochloride
H1975 Lung Cancer 200 μM [3]

Sinomenine SW1116 Colon Carcinoma

11.75 mM (24h),

9.85 mM (48h),

7.91 mM (72h)

[6]

Sinomenine HGC-27 Gastric Cancer 372.60 μM [7]

Sinomenine SGC-7901 Gastric Cancer 284.40 μM [7]

Sinomenine BGC-803 Gastric Cancer 279.70 μM [7]

Sinomenine

Derivative 6e
MCF-7 Breast Cancer 14.86 μM [8]

Sinomenine

Derivative 6e
Hela Cervical Cancer 13.28 μM [8]
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Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the IC50 value of a test compound against adherent

cancer cells.

Materials:

Test compound ((±)-Sinactine)

Adherent cancer cell line of interest

96-well plates

Complete cell culture medium

Phosphate-Buffered Saline (PBS), pH 7.4

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

CO2 incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 1,000-10,000 cells/well in 100 μL

of complete medium and incubate overnight.[1]

Compound Treatment: Prepare serial dilutions of the test compound in culture medium.

Remove the old medium from the wells and add 100 μL of the diluted compound solutions.

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

Incubation: Incubate the plates for 24, 48, or 72 hours.

MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours, allowing

viable cells to form formazan crystals.[1]
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Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each

well. Shake the plate for 10 minutes to dissolve the formazan crystals.[1]

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a

microplate reader.[1]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. The IC50 value is determined by plotting the percentage of viability against

the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anti-tumor Activity
Sinomenine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial

for cell survival and proliferation.[1][9][10] Inhibition of this pathway can lead to apoptosis and

autophagy in cancer cells.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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